molecular formula C28H46N2O8S B561922 (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester CAS No. 1356016-69-7

(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester

Cat. No. B561922
M. Wt: 570.742
InChI Key: XSTLYYSUOLGWPF-XGAJZPNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester” is a chemical compound used for proteomics research . It is an intermediate in the Ras farnesyltransferase inhibitor L-744832 .


Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. For example, they can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification .

Scientific Research Applications

Synthesis and Application in Peptide Science

A study by Doerr & Lubell (2012) details the synthesis of protected enantiopure 2-pyrrolylalanine, using compounds similar to (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester. This process is significant for applications in peptide science, particularly as an electron-rich arylalanine analog with π-donor capability (Doerr & Lubell, 2012).

Enzymatic Characteristics and Biocatalyst Applications

In the field of enzymatic research, Hibi et al. (2011) characterized the enzyme α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) in Bacillus thuringiensis. They found that IDO can catalyze various oxidation reactions on hydrophobic aliphatic l-amino acids, similar to our compound of interest. This has potential applications in the production of modified amino acids using IDO as a biocatalyst (Hibi et al., 2011).

Novel Polymer Synthesis

A study by Al-Muallem et al. (2015) explored the synthesis of a novel polymer from the essential amino acid methionine's ethyl ester. This process involves the conversion of methionine to diallylamine salt and cyclocopolymerization with SO2. The resulting polymer demonstrates high efficiency in corrosion inhibition, which might be relevant to applications of similar sulfone amino acid esters (Al-Muallem et al., 2015).

properties

IUPAC Name

propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O8S/c1-9-20(4)23(30-27(33)38-28(5,6)7)18-36-24(17-21-13-11-10-12-14-21)25(31)29-22(15-16-39(8,34)35)26(32)37-19(2)3/h10-14,19-20,22-24H,9,15-18H2,1-8H3,(H,29,31)(H,30,33)/t20-,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTLYYSUOLGWPF-XGAJZPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724502
Record name Propan-2-yl (6S,9S,12S)-9-benzyl-6-[(2S)-butan-2-yl]-12-[2-(methanesulfonyl)ethyl]-2,2-dimethyl-4,10-dioxo-3,8-dioxa-5,11-diazatridecan-13-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

CAS RN

1356016-69-7
Record name Propan-2-yl (6S,9S,12S)-9-benzyl-6-[(2S)-butan-2-yl]-12-[2-(methanesulfonyl)ethyl]-2,2-dimethyl-4,10-dioxo-3,8-dioxa-5,11-diazatridecan-13-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester
Reactant of Route 2
Reactant of Route 2
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester
Reactant of Route 3
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester
Reactant of Route 4
Reactant of Route 4
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester
Reactant of Route 5
Reactant of Route 5
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester
Reactant of Route 6
Reactant of Route 6
(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester

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